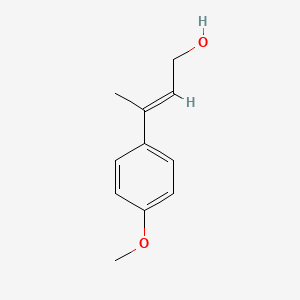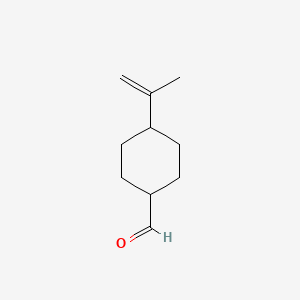
Pentatriaconta-1,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentatriaconta-1,7-diene is an organic compound with the molecular formula C35H68. It is a long-chain hydrocarbon with two double bonds located at the first and seventh carbon atoms. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentatriaconta-1,7-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the free radical halogenation of an alkene using N-bromosuccinimide (NBS) followed by elimination with a strong base can yield the desired diene . Another method involves the dehydration of alcohols, where the removal of water from diols can produce conjugated dienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes These processes often utilize catalysts to enhance reaction rates and yields
Analyse Des Réactions Chimiques
Types of Reactions
Pentatriaconta-1,7-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can convert the diene into a saturated hydrocarbon.
Substitution: The compound can undergo electrophilic addition reactions, where electrophiles add to the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons or alkyl halides.
Applications De Recherche Scientifique
Pentatriaconta-1,7-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of long-chain dienes.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Medicine: Research on this compound may provide insights into the development of new pharmaceuticals.
Industry: It can be used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of pentatriaconta-1,7-diene involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions such as the Diels-Alder cycloaddition, where the diene reacts with a dienophile to form a cyclic product . This reaction is facilitated by the electron-rich nature of the diene, which interacts with the electron-deficient dienophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure to 1,3-butadiene.
1,4-Pentadiene: A non-conjugated diene with two isolated double bonds.
Uniqueness
Pentatriaconta-1,7-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical and physical properties compared to shorter dienes like 1,3-butadiene and isoprene .
Propriétés
Numéro CAS |
138538-53-1 |
|---|---|
Formule moléculaire |
C35H68 |
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
pentatriaconta-1,7-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16-35H2,2H3 |
Clé InChI |
YEXWSNPACHEDRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)


![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)


![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)


